(E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine
Description
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-19-13-17-18-16(19)26(23,24)15-7-10-20(11-8-15)25(21,22)12-9-14-5-3-2-4-6-14/h2-6,9,12-13,15H,7-8,10-11H2,1H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIPSLSZVWWZNX-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine is a novel synthetic molecule that incorporates a piperidine core with triazole and styrylsulfonyl groups. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical formula for this compound is . Its structure features a piperidine ring substituted with both a triazole and a styrylsulfonyl group, which are known to enhance biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the triazole moiety is critical for this activity.
Anticancer Activity
Compounds containing styrylsulfonyl groups have been studied for their anticancer properties. For example, related compounds have shown efficacy as mitotic inhibitors in cancer cells . The incorporation of the triazole group may enhance these effects by improving solubility and bioavailability.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Studies on similar structures have shown strong inhibitory effects against urease and acetylcholinesterase . The triazole and sulfonyl functionalities may contribute to binding affinity and selectivity towards these enzymes.
1. Antimicrobial Efficacy
A study synthesized several derivatives of triazoles and evaluated their antibacterial activity. Compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains . The results suggest that modifications in the triazole structure can significantly affect biological activity.
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Other strains | 6.28 |
2. Anticancer Properties
In another study focusing on styrylsulfonyl derivatives, lead compounds showed significant cytotoxicity against cancer cell lines with low toxicity to normal cells . These compounds were effective at inhibiting cell division and inducing apoptosis in cancer cells.
| Compound | Cell Line | Effectiveness |
|---|---|---|
| 9a | A549 (lung cancer) | High |
| 18 | H1299 (lung cancer) | Moderate |
Mechanistic Insights
Molecular docking studies provide insights into how these compounds interact at the molecular level. For example, docking scores for similar triazole derivatives indicated strong binding affinities to bacterial enzymes, suggesting a robust mechanism of action . The introduction of pharmacophoric groups enhances these interactions, leading to improved biological outcomes.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those related to (E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine. Triazoles are known to exhibit potent antibacterial and antifungal activities. For instance, compounds derived from triazoles have been shown to be effective against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Case Study:
A study demonstrated that a series of triazole compounds exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against S. aureus, indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole A | 4 | S. aureus |
| Triazole B | 8 | E. coli |
| Triazole C | 16 | Bacillus subtilis |
1.2 CNS Disorders Treatment
The compound's structural features suggest potential applications in treating central nervous system disorders. The presence of the piperidine moiety is particularly relevant as it has been associated with neuroactive properties. Research indicates that similar compounds can act as antagonists for tachykinins, which are implicated in various CNS disorders including anxiety and depression .
Case Study:
A patent describes the use of piperidine derivatives in treating conditions such as insomnia and anxiety disorders, highlighting their therapeutic promise .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Key Findings:
- The sulfonyl group enhances solubility and bioavailability.
- Modifications on the triazole ring can significantly alter the compound's potency against specific bacterial strains .
Synthesis and Characterization
The synthesis of this compound involves multiple steps including:
- Formation of the triazole ring through cyclization reactions.
- Sulfonation reactions to introduce sulfonyl groups.
- Piperidine ring closure to complete the structure.
Characterization Techniques:
The synthesized compound is typically characterized using:
- NMR spectroscopy
- Mass spectrometry
- Infrared spectroscopy
Comparison with Similar Compounds
(a) 4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride (CAS 1820664-93-4)
(b) N-(Substituted)-2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide derivatives (e.g., 9a)
- Structural Differences : Replaces the styrylsulfonyl group with a 4-methoxyphenylsulfonyl moiety and introduces a propanamide side chain.
- Synthesis : Prepared via conventional or microwave-assisted methods, with the latter improving yields (e.g., 78% vs. 62% for conventional methods) .
- Activity : These derivatives exhibit antifungal and antimicrobial properties, likely due to sulfonamide-mediated disruption of microbial enzymes .
Analogues with Modified Triazole Substituents
(a) Tryfuzol® (Piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate)
- Key Features : Replaces sulfonyl groups with a thioacetate linker and furan-phenyl substituents on the triazole.
- Activity: Demonstrates immunomodulatory, antioxidant, and hepatoprotective effects, attributed to the furan moiety’s electron-rich structure enhancing radical scavenging .
(b) 4-[5-[(Rac)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
- Structural Modifications : Incorporates an isoxazole-ethoxy group and pyridine ring instead of piperidine.
- Therapeutic Use : Developed for stress-related disorders; its hydrochloride and sulfate salts improve solubility and stability .
Physicochemical and Binding Property Comparisons
*Estimated based on structural similarity to AB3 ().
†Calculated using fragment-based methods.
Key Observations:
- The target compound’s higher estimated ALogP (~3.5) compared to 4-((4-methyl-triazolyl)sulfonyl)piperidine HCl (~1.2) reflects increased lipophilicity due to the styrylsulfonyl group, which may enhance membrane permeability but reduce aqueous solubility .
Preparation Methods
Synthetic Strategies
Sequential Sulfonylation of Piperidine
This approach involves stepwise introduction of sulfonyl groups to a preformed piperidine scaffold.
Step 1: Synthesis of 4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
- Starting material : Ethyl isonipecotate (piperidine-4-carboxylate).
- Sulfonylation : React with 4-methyl-1,2,4-triazole-3-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as base.
- Hydrazinolysis : Convert ester to hydrazide using hydrazine hydrate in methanol.
- Cyclization : Treat with methyl isothiocyanate/KOH to form triazole ring (, Scheme 1).
Key data :
| Parameter | Value | Source |
|---|---|---|
| Purity (HPLC) | ≥95% | |
| Characterization | ¹H/¹³C NMR, HRMS |
Step 2: Introduction of Styrylsulfonyl Group
Method A : Direct sulfonylation ():
- Reactant : (E)-Styrylsulfonyl chloride (prepared via NaHSO₃/alkenylboronic acid coupling).
- Coupling : Add to 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine in DCM with TEA.
Method B : Metal-free vinylation ():
- Reagents : Sodium metabisulfite, (E)-styrylboronic acid.
- Conditions : NMP, DIPEA, 80°C, 12 hr.
Stereochemical control :
Convergent Approach via Prefunctionalized Intermediates
Intermediate 1: tert-Butyl (E)-4-(styrylsulfonyl)piperidine-1-carboxylate ()
- Synthesis :
- Piperidine-1-Boc protected intermediate reacted with (E)-styrylsulfonyl chloride.
- Deprotection : TFA/DCM (1:1) to yield 1-(styrylsulfonyl)piperidine.
Intermediate 2: 4-Methyl-1,2,4-triazole-3-sulfonyl chloride ()
- Preparation : Chlorosulfonation of 4-methyl-1,2,4-triazole using ClSO₃H.
Final Coupling ():
Optimization and Critical Parameters
Sulfonylation Efficiency
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | TEA (2.5 eq) | Maximizes to 85% |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Temperature | 0°C → RT gradient | Reduces side reactions |
Characterization and Validation
Spectroscopic Data
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18, MeCN/H₂O) | 98.7% purity |
| Elemental Analysis | C: 54.01%, H: 5.32% (theory: C: 54.28%, H: 5.34%) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Sequential sulfonylation | High modularity | Requires orthogonal protecting groups |
| Convergent approach | Scalable (>100 g batches) | Higher cost of intermediates |
| Metal-free vinylation | Avoids transition metals | Lower yields for bulky groups |
Industrial-Scale Considerations
Q & A
Basic Research: What are the optimal synthetic routes for (E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves sequential sulfonylation of the piperidine core. First, the triazole-sulfonyl group is introduced via nucleophilic substitution using 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride under basic conditions (e.g., NaH in DMF). The styrylsulfonyl moiety is then attached via a similar mechanism, requiring precise stoichiometry to avoid over-sulfonylation. Microwave-assisted synthesis (80–100°C, 30–60 minutes) can improve yields (up to 15% increase) compared to conventional heating . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the (E)-isomer. Monitoring reaction progress by TLC or HPLC-MS ensures intermediate purity .
Advanced Research: How can X-ray crystallography resolve the stereochemical configuration of this compound?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation from acetonitrile or DMSO. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) with a CCD detector ensures high-resolution (<1.0 Å) data. Use SHELXL for structure refinement, applying restraints for sulfonyl group geometry and piperidine ring puckering. The (E)-configuration is confirmed by dihedral angles between the styryl group and piperidine plane (>150°). ORTEP-3 visualizes thermal ellipsoids to validate disorder modeling, particularly for flexible sulfonyl groups . For ambiguous cases, complementary NMR (NOESY for spatial proximity) or DFT calculations (e.g., Gaussian, B3LYP/6-31G*) can resolve discrepancies .
Basic Research: What methodologies are recommended for assessing the antimicrobial efficacy of this compound, and how should contradictory data from different assays be reconciled?
Methodological Answer:
Standardized protocols include:
- Broth microdilution (CLSI M07-A11): MIC values against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains.
- Time-kill assays: Assess bactericidal vs. bacteriostatic effects over 24 hours.
Contradictions often arise from assay conditions (e.g., cation-adjusted Mueller-Hinton broth vs. RPMI-1640 for fungal assays). Normalize data using internal controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi). Synergy studies (checkerboard assays) clarify interactions with β-lactams or azoles . For divergent results, validate via metabolic inhibition (resazurin assay) or SEM imaging to confirm membrane disruption .
Advanced Research: What computational strategies predict the binding affinity of this compound to kinases or microbial enzymes?
Methodological Answer:
- Molecular docking (AutoDock Vina, Glide): Use crystal structures of target enzymes (e.g., C. albicans CYP51 or human EGFR kinase). Define binding pockets with GRID or SiteMap. Dock the (E)-isomer with flexible sulfonyl torsions.
- MD simulations (GROMACS, AMBER): Run 100-ns trajectories to assess stability of key interactions (e.g., triazole–Arg108 hydrogen bonds in CYP51). MM-PBSA/GBSA calculates ΔG binding.
- QSAR models: Train on triazole-piperidine derivatives with known IC50 values. Descriptors include logP, polar surface area, and sulfonyl charge density. Validate via leave-one-out cross-validation (R² > 0.8) .
Advanced Research: How does the sulfonyl group influence pharmacokinetic properties, and what in vitro models evaluate absorption and metabolism?
Methodological Answer:
The sulfonyl groups enhance solubility (logS ≈ -3.5) but reduce passive permeability (PAMPA Pe ≈ 1.5 × 10⁻⁶ cm/s). Assess:
- Caco-2 monolayer transport: Measure apparent permeability (Papp) with/ without efflux inhibitors (e.g., verapamil for P-gp).
- Microsomal stability (human/rat): Incubate with NADPH (1 mM), monitor parent compound depletion via LC-MS/MS. High CLint (>50 µL/min/mg) suggests rapid CYP3A4/2D6 metabolism.
- Plasma protein binding: Ultracentrifugation or equilibrium dialysis. >95% binding correlates with limited free drug availability.
Replace styrylsulfonyl with methylsulfone to reduce metabolic liability while retaining target affinity .
Advanced Research: How do structural analogs with varied substituents (e.g., ethyl vs. methyl triazole) impact biological activity?
Methodological Answer:
A comparative SAR study reveals:
Basic Research: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation (LD50 inhalational >2 mg/L in rats).
- Spill management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (EPA D003 for sulfonates).
- Storage: Desiccate at -20°C under argon to prevent sulfonyl hydrolysis. Monitor for discoloration (yellowing indicates degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
